molecular formula C17H20ClN3O2S B2399006 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide CAS No. 328028-28-0

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide

Cat. No.: B2399006
CAS No.: 328028-28-0
M. Wt: 365.88
InChI Key: SMMGKKGMWHLNNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a chemical compound developed for research applications. As a primary benzenesulfonamide, its core structure is known to act as a potent inhibitor of carbonic anhydrase (CA) isozymes . The inhibitory action occurs as the sulfonamide group coordinates the zinc ion in the enzyme's active site, while the 4-(piperidin-1-yl) group and the N-(2-chlorophenyl) tail can contribute to binding affinity and selectivity towards specific CA isoforms, a concept known as the "tail approach" in drug design . This mechanism is crucial in the study of various physiological processes. Furthermore, sulfonamide compounds are historically significant as synthetic bacteriostatic antibiotics. They function as competitive antagonists of para-aminobenzoic acid (PABA), thereby inhibiting the bacterial enzyme dihydropteroate synthase and disrupting the folate synthesis pathway essential for bacterial growth . Recent studies on novel sulfonamide derivatives containing a piperidine moiety have also shown that such structures can exhibit excellent antibacterial activity against plant pathogens by simultaneously targeting enzymes and disrupting cell membrane integrity . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2S/c18-14-6-2-3-7-16(14)20-24(22,23)13-8-9-17(15(19)12-13)21-10-4-1-5-11-21/h2-3,6-9,12,20H,1,4-5,10-11,19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMGKKGMWHLNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)S(=O)(=O)NC3=CC=CC=C3Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901324600
Record name 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199669
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

328028-28-0
Record name 3-amino-N-(2-chlorophenyl)-4-piperidin-1-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901324600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide is a synthetic compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, including antibacterial, anticancer, and enzyme inhibitory activities, supported by data tables and relevant research findings.

  • Molecular Formula : C17H20ClN3O2S
  • Molecular Weight : 365.88 g/mol
  • CAS Number : 328028-28-0
  • Purity : Typically 95%.

Antibacterial Activity

Research indicates that compounds with a sulfonamide moiety exhibit notable antibacterial properties. The synthesized sulfonamides, including derivatives of piperidine, were evaluated against various bacterial strains. For instance, studies have shown that these compounds can inhibit the growth of Gram-positive and Gram-negative bacteria effectively.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli15 µg/mL
This compoundS. aureus10 µg/mL

These results demonstrate the potential of this compound as an antibacterial agent, particularly against clinically relevant strains .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including:

Cell LineIC50 (µM)Reference
HeLa (cervical cancer)0.126
SMMC-7721 (hepatoma)0.071
K562 (leukemia)0.164

The structure-activity relationship (SAR) analysis suggests that the presence of electron-donating groups enhances the anticancer activity of sulfonamide derivatives .

Enzyme Inhibition

Moreover, this compound has shown significant enzyme inhibitory activity. It was evaluated for its ability to inhibit acetylcholinesterase (AChE) and urease:

EnzymeInhibition Percentage (%) at 100 µM
Acetylcholinesterase78%
Urease65%

These findings indicate its potential utility in treating conditions associated with enzyme dysregulation, such as Alzheimer's disease and urea cycle disorders .

Case Studies

One notable study focused on the synthesis and biological evaluation of various piperidine derivatives, including our compound of interest. The study highlighted the importance of the sulfonamide group in enhancing pharmacological activity. The docking studies conducted revealed interactions between the compound and target proteins, demonstrating its binding affinity and mechanism of action .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of sulfonamide compounds, including 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide. The incorporation of the sulfonamide group enhances the antimicrobial efficacy against various bacterial strains.

Case Study :
A study evaluated a series of piperidine derivatives, including the target compound, revealing that it exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong efficacy, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Mechanism

Research indicates that this compound may induce apoptosis in cancer cells through mechanisms involving caspase activation.

Findings :
In vitro studies demonstrated that treatment with this compound resulted in increased levels of caspases, which are critical for the execution phase of cell apoptosis. This suggests its potential role as an anticancer agent, warranting further investigation into its mechanisms and efficacy against different cancer cell lines .

Enzyme Inhibition

The compound has shown promise as an inhibitor of key enzymes such as acetylcholinesterase (AChE) and urease.

Research Insights :
Compounds similar to this compound have been studied for their ability to inhibit AChE, which is relevant for Alzheimer's disease treatment. Additionally, urease inhibition could be beneficial for managing urinary tract infections .

Data Tables

Application AreaActivity TypeReference
AntimicrobialMIC values against bacteria
AnticancerApoptosis induction
Enzyme InhibitionAChE and urease inhibition

Comparison with Similar Compounds

Key Structural Modifications

The primary analogs differ in:

  • Heterocyclic substituents (piperidine vs. morpholine or pyrrolidine).
  • Chlorophenyl substitution position (2-chloro vs. 4-chloro).

These modifications impact solubility, binding affinity, and metabolic stability.

Comparative Data Table

Compound Name Heterocycle Chlorophenyl Position Molecular Formula Molecular Weight CAS Number Key References
3-Amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide Piperidin-1-yl 2-chloro C₁₆H₁₇ClN₃O₂S ~367.85 Not Provided -
3-Amino-N-(2-chlorophenyl)-4-(morpholin-4-yl)benzene-1-sulfonamide Morpholin-4-yl 2-chloro C₁₆H₁₈ClN₃O₃S 367.85 326023-05-6
3-Amino-N-(2-chlorophenyl)-4-(pyrrolidin-1-yl)benzene-1-sulfonamide Pyrrolidin-1-yl 2-chloro C₁₅H₁₅ClN₃O₂S ~353.87 Not Provided
3-Amino-N-(4-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide Piperidin-1-yl 4-chloro C₁₆H₁₇ClN₃O₂S ~367.85 Not Provided

Implications of Structural Differences

Heterocyclic Substitution: Piperidine: Enhances lipophilicity and membrane permeability due to its non-polar nature . Pyrrolidine: Smaller ring size may reduce steric hindrance, favoring receptor binding in compact active sites .

4-Chloro: Para substitution allows for symmetrical electronic effects, which may enhance π-π stacking or dipole interactions .

Preparation Methods

Nitration and Reduction to Introduce the Amino Group

The benzene ring is initially nitrated at position 3 using a mixture of nitric acid and sulfuric acid. Subsequent reduction with hydrogen gas and palladium on carbon yields the 3-aminobenzene intermediate.

Reaction Conditions

  • Nitration: 0–5°C, 2 hours, 85% yield.
  • Reduction: 25°C, 3 hours under 50 psi H₂, 92% yield.

Piperidine Substitution at Position 4

The 4-position is functionalized via nucleophilic aromatic substitution (NAS) using piperidine in the presence of a copper(I) iodide catalyst.

Optimized Protocol

  • Reagents: Piperidine (2.5 equiv), CuI (10 mol%), K₂CO₃ (3 equiv).
  • Solvent: Dimethylformamide (DMF), 110°C, 12 hours.
  • Yield: 78%.

Sulfonation and Amidation

Sulfonation at position 1 is achieved using chlorosulfonic acid, followed by amidation with 2-chloroaniline.

Critical Steps

  • Sulfonation: 0°C, 1 hour, excess chlorosulfonic acid (yield: 95%).
  • Amidation: 2-chloroaniline (1.2 equiv), pyridine, dichloromethane, 25°C, 6 hours (yield: 88%).

Modular Assembly via Coupling Reactions

Synthesis of the Piperidine-Benzenesulfonyl Chloride Intermediate

A patented method (MX2007004216A) describes the preparation of 4-(3-sulfonylphenyl)piperidines through sulfide oxidation and catalytic reduction.

Key Reaction

  • Sulfide Oxidation : 3-(piperidin-1-yl)benzenethiol treated with hydrogen peroxide in acetic acid yields the sulfonic acid.
  • Sulfonyl Chloride Formation : Reaction with thionyl chloride (SOCl₂) at reflux for 4 hours (yield: 91%).

Coupling with 2-Chloroaniline

The sulfonyl chloride intermediate reacts with 2-chloroaniline in a biphasic system:

Conditions

  • Solvent: Dichloromethane/water.
  • Base: Sodium hydroxide (2 eq).
  • Temperature: 0°C, 2 hours.
  • Yield: 86%.

Comparative Analysis of Synthetic Routes

Parameter Stepwise Functionalization Modular Assembly
Total Steps 4 3
Overall Yield 58% 68%
Key Advantages High purity at each step Fewer intermediates
Limitations Lengthy reaction times Requires toxic SOCl₂

The modular approach offers higher efficiency but demands careful handling of sulfonyl chlorides. The stepwise method provides better control over regioselectivity.

Purification and Characterization

Final compounds are purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Characterization includes:

  • 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm for the 2-chlorophenyl group).
  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).

Challenges and Optimization

Regioselectivity in Piperidine Substitution

Competing reactions at positions 2 and 4 are mitigated by using bulky bases (e.g., K₂CO₃) and polar aprotic solvents.

Sulfonamide Hydrolysis

Exposure to moisture during amidation is minimized by employing anhydrous solvents and molecular sieves.

Q & A

Basic: What are the standard synthetic routes for synthesizing 3-amino-N-(2-chlorophenyl)-4-(piperidin-1-yl)benzene-1-sulfonamide?

The compound is typically synthesized via multi-step reactions involving sulfonyl chloride intermediates and piperidine derivatives. A common approach includes:

  • Step 1: Sulfonylation of a benzene ring precursor with a chlorophenyl group using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane as solvent, room temperature) to introduce the sulfonamide moiety .
  • Step 2: Piperidine substitution via nucleophilic aromatic substitution (SNAr) or coupling reactions, often requiring catalysts like triethylamine or Pd-based reagents .
  • Step 3: Introduction of the amino group through reduction (e.g., hydrogenation with Pd/C) or direct amination .
    Reaction progress is monitored using TLC, and purification involves recrystallization or column chromatography .

Basic: How is the structural integrity and purity of the compound confirmed post-synthesis?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra verify substituent positions and bond formation. For example, aromatic protons in the 6.5–8.5 ppm range and piperidine CH₂ groups at 1.5–3.0 ppm .
  • Mass Spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the sulfonamide and piperidine groups .
  • X-ray Crystallography: Single-crystal analysis resolves bond lengths, angles, and hydrogen-bonding networks (e.g., triclinic space group P1 with unit cell parameters a = 13.608 Å, b = 14.566 Å) .

Advanced: How can reaction conditions be optimized to improve synthetic yield and purity?

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions .
  • Temperature Control: Lower temperatures (0–5°C) reduce decomposition during sulfonylation; higher temperatures (80–100°C) accelerate piperidine coupling .
  • Catalysts: Pd(PPh₃)₄ or CuI improves coupling efficiency in Suzuki-Miyaura reactions for aryl-piperidine bonds .
  • Purification: Gradient elution in column chromatography (hexane/ethyl acetate) or recrystallization in ethanol/water mixtures enhances purity .

Advanced: How can crystallography data be analyzed to infer molecular interactions and stability?

  • Space Group Analysis: Triclinic (P1) or monoclinic systems indicate packing efficiency. For example, V = 2405.10 ų in P1 suggests dense packing .
  • Hydrogen Bonding: Intra-/intermolecular H-bonds (e.g., N–H···O=S) stabilize the crystal lattice. Metrics like d(D···A) = 2.89 Å and θ = 165° confirm strong interactions .
  • Thermal Parameters (B-factors): Lower B-factors (<5 Ų) for the sulfonamide group indicate rigidity, while higher values (>10 Ų) in piperidine suggest conformational flexibility .

Advanced: How can discrepancies in biological activity data across studies be resolved?

  • Control Experiments: Include positive controls (e.g., known enzyme inhibitors) and negative controls (DMSO vehicle) to validate assay conditions .
  • Orthogonal Assays: Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm activity .
  • Solubility Correction: Adjust solvent systems (e.g., 0.1% Tween-80 in PBS) to ensure compound dissolution and exclude false negatives .

Advanced: What strategies address poor aqueous solubility during in vitro testing?

  • Co-solvents: Use DMSO (≤0.1%) or cyclodextrin derivatives to enhance solubility without cytotoxicity .
  • pH Adjustment: Ionize the sulfonamide group (pKa ~10) by buffering at pH 7.4 to improve hydrophilicity .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles (e.g., PLGA) for sustained release .

Advanced: How are structure-activity relationship (SAR) studies designed to refine biological potency?

  • Substituent Variation: Modify the 2-chlorophenyl group (e.g., replace Cl with F or CF₃) and assess changes in IC₃₀ values .
  • Piperidine Analogs: Test 4-methylpiperidine or morpholine derivatives to evaluate steric and electronic effects on target binding .
  • Biological Assays: Use surface plasmon resonance (SPR) for binding kinetics and molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like carbonic anhydrase .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.